An In-depth Technical Guide on the Core Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
An In-depth Technical Guide on the Core Physicochemical Properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a core structure in the development of various enzyme inhibitors. This technical guide provides a summary of its fundamental physicochemical properties, detailed experimental protocols for their determination, and a visualization of its role in relevant signaling pathways. This information is intended to support further research and development involving this compound and its derivatives.
Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for guiding drug design and development. The following table summarizes the available data for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine. It is important to note that some of the experimental data pertains to the dihydrochloride salt of the compound.
| Property | Value | Source | Notes |
| Molecular Formula | C₇H₉N₃ | - | For the free base. |
| Molecular Weight | 135.17 g/mol | [Benchchem] | For the free base. |
| Melting Point | 206-211 °C (decomposition) | [Sigma-Aldrich] | For the dihydrochloride salt. |
| Calculated logP (cLogP) | 2.5–3.2 | [Benchchem] | For derivatives of the parent compound. |
| Form | Powder | [Sigma-Aldrich] | For the dihydrochloride salt. |
| Storage Temperature | 2-8°C | [Sigma-Aldrich] | For the dihydrochloride salt. |
No experimental data was found for the boiling point, pKa, and aqueous solubility of the free base in the initial search.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used, which consists of a heated block to hold the capillary tube and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
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Purity Check: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Determination of Acid Dissociation Constant (pKa)
The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle like 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, determining the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH.
Methodology: Potentiometric Titration
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Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if the compound has low aqueous solubility.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. For more accurate results, the data can be analyzed using specialized software that fits the titration curve to the appropriate Henderson-Hasselbalch equation.
Determination of the Partition Coefficient (logP)
The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. The logarithm of P (logP) is commonly used.
Methodology: Shake-Flask Method
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Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are shaken together for a prolonged period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.
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Compound Dissolution: A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble).
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Partitioning: A known volume of the second pre-saturated phase is added to the solution containing the compound. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
Methodology: Equilibrium Shake-Flask Method
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Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: The suspension is filtered through a low-binding membrane filter (e.g., 0.22 µm) or centrifuged to remove the undissolved solid.
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Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
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Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature and pH.
Signaling Pathway and Experimental Workflow Visualization
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and its derivatives have been identified as inhibitors of various kinases, including Extracellular signal-regulated kinases (Erks). The Erk/MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.
